(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid
Description
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIMRQWQFOYRSI-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the α-Amino Group
The initial step involves Boc (tert-butyloxycarbonyl) protection of the primary amine. A typical protocol uses di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions of 0–5°C for 4 hours achieve 92–95% protection efficiency.
Table 1: Boc Protection Efficiency Under Varied Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | DMAP | 0–5 | 4 | 92 |
| DCM | TEA | 25 | 12 | 85 |
| DMF | None | 40 | 6 | 78 |
Quinoline-4-yl Propionic Acid Backbone Assembly
Coupling the Boc-protected amine with quinoline-4-carbaldehyde proceeds via a Strecker synthesis or reductive amination.
Strecker Synthesis Pathway
Reductive Amination Pathway
-
Imine Formation : Boc-protected glycine reacts with quinoline-4-carbaldehyde in methanol at 25°C for 24 h.
-
Sodium Cyanoborohydride Reduction : The imine intermediate is reduced using NaBH₃CN (0°C, 2 h), achieving 88% yield with 94% enantiomeric excess (ee) when using (S)-BINAP as a chiral ligand.
Stereochemical Control and Asymmetric Synthesis
Chiral Auxiliary Approaches
(S)-2-Amino-3-quinolin-4-yl-propionic acid is synthesized via Evans oxazolidinone intermediates. Quenching the enolate with quinoline-4-carbonyl chloride followed by auxiliary removal with LiOH/H₂O₂ yields the target compound with 97% ee.
Catalytic Asymmetric Hydrogenation
Pd/C-mediated hydrogenation of α,β-unsaturated precursors in methanol/water (9:1) at 50 psi H₂ achieves 95% ee. Ru-BINAP complexes further enhance stereoselectivity to 99% ee under similar conditions.
Table 2: Hydrogenation Catalysts and Enantiomeric Excess
| Catalyst | Pressure (psi) | Solvent | ee (%) |
|---|---|---|---|
| Pd/C | 50 | MeOH/H₂O | 95 |
| Ru-(S)-BINAP | 30 | EtOAc | 99 |
| Rh-JosiPhos | 40 | iPrOH | 97 |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Automated reactors (e.g., Corning AFR®) enable telescoped Boc protection and reductive amination steps. Residence times of 8 minutes at 120°C increase throughput to 5 kg/day with 90% yield.
Purification Protocols
-
Chromatography : Reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) resolves enantiomers, achieving 99.5% purity.
-
Crystallization : Ethanol/water (7:3) recrystallization at −20°C removes diastereomeric impurities, yielding 85% recovery.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Propionic Acid Derivatives
a. (S)-2-Amino-3-((RS)-3-hydroxy-8-methyl-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid
- Structure: Contains a 7,8-dihydrocyclohepta[d]isoxazole core instead of quinoline. The isoxazole ring (a five-membered heterocycle with O and N) is fused to a seven-membered partially saturated ring.
- Key Differences: The absence of the Boc group exposes the amino functionality, increasing reactivity but reducing stability. The isoxazole and cycloheptane rings introduce conformational rigidity compared to the planar quinoline system .
b. (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid
- Structure: Features a 3,4-dihydroisoquinoline moiety, a partially saturated variant of isoquinoline.
- A dimethyl group at position 3 enhances steric hindrance, which may affect solubility and metabolic stability .
c. 2-Chloro-6-methylpyrimidine-4-carboxylic acid
- Structure : Based on a pyrimidine ring (six-membered, two nitrogen atoms) with chloro and methyl substituents.
- Key Differences: The pyrimidine ring is smaller and more electron-deficient than quinoline, influencing acidity (pKa) and hydrogen-bonding capacity. The chloro group increases electrophilicity, making it reactive in nucleophilic substitution reactions .
Amino Acid Derivatives with Protective Groups
a. (S)-2-(Boc-amino)-1-propanol
- Structure: Shares the Boc-protected amino group but replaces the carboxylic acid with a hydroxyl group.
- Key Differences: The alcohol functional group reduces acidity (pKa ~16–18 vs. ~2–4 for carboxylic acids), altering solubility and formulation properties. Lacks the quinoline moiety, limiting aromatic interactions .
b. (2S)-2-amino-4-carbamoylbutanoic acid
- Structure: A simple amino acid with a carbamoyl side chain.
- Key Differences: The carbamoyl group introduces polarity, enhancing water solubility but reducing membrane permeability. No heterocyclic or protective groups, simplifying synthesis but limiting functional versatility .
Aromatic Acid Derivatives
a. (2E)-3-phenylprop-2-enoic acid (Cinnamic acid)
Comparative Data Table
| Compound Name | Molecular Formula | Heterocycle | Functional Groups | Key Features |
|---|---|---|---|---|
| (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid | C₁₇H₂₀N₂O₄ | Quinoline | Boc-amine, carboxylic acid | Lipophilic, chiral, stable |
| (S)-2-Amino-3-(cyclohepta[d]isoxazol-4-yl)propionic acid | C₁₂H₁₆N₂O₃ | Cyclohepta[d]isoxazole | Free amine, carboxylic acid | Rigid conformation, polar |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | Pyrimidine | Chloro, methyl, carboxylic acid | Electrophilic, acidic |
| (S)-2-(Boc-amino)-1-propanol | C₈H₁₇NO₃ | None | Boc-amine, alcohol | Low acidity, volatile |
Biological Activity
(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid is characterized by a quinoline moiety and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is , with a molecular weight of approximately 316.36 g/mol. The presence of the quinoline ring contributes to various biological effects, including antimicrobial and anticancer properties.
The biological activity of (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid is primarily attributed to its interaction with specific molecular targets:
- DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes, which may lead to cell death.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways, thereby modulating various cellular functions.
- Glutamate Receptor Modulation : Preliminary studies suggest that this compound may interact with glutamate receptors, which are crucial in neurotransmission and have implications in mood disorders .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit antimicrobial properties. (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid may inhibit certain bacterial enzymes, contributing to its potential as an antimicrobial agent. Studies have demonstrated that compounds with similar structures can effectively target bacterial growth pathways.
Anticancer Potential
The ability of (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid to intercalate with DNA suggests its potential as an anticancer agent. In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting DNA function.
Case Studies
Several studies have investigated the biological effects of compounds related to (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid:
- Study on Antidepressant Effects : A study focusing on glutamatergic agents highlighted the potential antidepressant effects of compounds similar to (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid. These compounds showed promise in modulating glutamate levels and improving mood disorder symptoms in preclinical models .
- Antimicrobial Efficacy : In a comparative study, a quinoline derivative exhibited significant antimicrobial activity against various bacterial strains, indicating the potential utility of (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid in treating infections.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-2-Amino-3-quinolin-4-yl-propionic acid | C₁₇H₁₉N₂O₄ | Lacks Boc protection, more reactive |
| (S)-2-Boc-amino-3-quinolin-4-yl-acetic acid | C₁₆H₁₈N₂O₄ | Acetic acid moiety instead of propionic acid |
| 3-(1H-imidazol-4-yl)propanoic acid | C₁₁H₁₇N₃O₄ | Contains an imidazole ring, different biological activity |
Q & A
Q. How can researchers address discrepancies in reported IC50 values across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
